(2-Methyl-1-benzimidazolyl)(2-thienyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylbenzimidazol-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-14-10-5-2-3-6-11(10)15(9)13(16)12-7-4-8-17-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTXTAMFDCPENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2 Methyl 1 Benzimidazolyl 2 Thienyl Methanone and Its Analogs
Retrosynthetic Analysis of the (2-Methyl-1-benzimidazolyl)(2-thienyl)methanone Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. ox.ac.uklkouniv.ac.in
The logical retrosynthetic disassembly of this compound identifies two primary points for disconnection.
C(O)-N Bond Disconnection : The most strategic initial disconnection is the cleavage of the amide-like C-N bond that links the benzimidazole (B57391) ring to the carbonyl carbon. lkouniv.ac.in This is a standard disconnection for ketones and amides, suggesting that the final bond-forming step in the synthesis would be an N-acylation reaction. This break leads to two key synthons: a nucleophilic 2-methyl-1H-benzimidazole anion and an electrophilic 2-thienoyl cation. ox.ac.uk
Benzimidazole Ring Disconnection : The second level of disconnection focuses on the 2-methyl-1H-benzimidazole intermediate itself. Following the principles of heterocyclic synthesis, the imidazole (B134444) ring can be disconnected by cleaving the two C-N bonds formed during its cyclization. scitepress.org This leads back to two fundamental precursors: o-phenylenediamine (B120857) and an electrophilic synthon equivalent to an acetyl group (CH₃C=O⁺).
Based on the disconnection strategies, the required precursors and their real-world chemical equivalents are identified.
Benzimidazole Precursors : The retrosynthetic pathway indicates that 2-methyl-1H-benzimidazole is the immediate precursor for the final acylation step. This intermediate is classically synthesized from the condensation of o-phenylenediamine with acetic acid or one of its derivatives, such as acetic anhydride (B1165640) or acetyl chloride. banglajol.infogoogle.comsemanticscholar.org
Thiophene (B33073) Precursor : The electrophilic 2-thienoyl synthon is most practically realized as an activated carboxylic acid derivative. The most common and effective synthetic equivalent is 2-thiophenecarbonyl chloride (also known as 2-thenoyl chloride). google.com This acylating agent can be prepared from thiophene-2-carboxylic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. google.comgoogle.com
Classical Synthetic Routes to this compound
The forward synthesis builds upon the insights from the retrosynthetic analysis, typically involving a two-step sequence: formation of the benzimidazole ring followed by N-acylation.
The synthesis of the 2-methyl-1H-benzimidazole core is a well-established procedure, most commonly achieved through the Phillips benzimidazole synthesis. This method involves the condensation of o-phenylenediamine with a carboxylic acid. banglajol.info For the target molecule, acetic acid is used to install the required 2-methyl group.
The reaction typically involves heating o-phenylenediamine and glacial acetic acid, often in the presence of a catalyst or a high-boiling solvent. google.comsemanticscholar.org For example, one documented procedure involves heating the reactants in 90% acetic acid on a water bath for two hours, followed by neutralization with sodium hydroxide (B78521) to precipitate the product, affording yields around 71%. semanticscholar.org Another method utilizes toluene (B28343) as a solvent, allowing for the azeotropic removal of water generated during the reaction, which drives the equilibrium toward the product and can increase the yield to over 85%. google.com
The final step in the synthesis is the attachment of the 2-thienoyl group to the N1 position of the 2-methyl-1H-benzimidazole ring. This is accomplished via an N-acylation reaction. The most direct method involves reacting 2-methyl-1H-benzimidazole with 2-thiophenecarbonyl chloride. rsc.org
This acylation is typically conducted in an aprotic solvent in the presence of a base. The base, such as triethylamine (B128534) or potassium carbonate, serves to deprotonate the benzimidazole nitrogen, increasing its nucleophilicity, and to neutralize the hydrochloric acid that is formed as a byproduct. nih.gov Alternative approaches for C-acylation of reactive heterocycles have utilized N-acylbenzotriazoles in the presence of a Lewis acid catalyst like TiCl₄ or ZnBr₂, a strategy that can be adapted for N-acylation. nih.govcore.ac.uk
For the initial condensation, reaction parameters such as temperature, catalyst, and water removal are critical. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating this reaction, often leading to higher yields in significantly shorter timeframes compared to conventional heating methods. organic-chemistry.org
The N-acylation step is highly sensitive to the choice of base, solvent, and temperature. nih.gov Extensive research into the N-alkylation and N-acylation of benzimidazoles has shown that no single set of conditions is universally optimal. The selection depends on the specific reactivity of the substrates. A variety of base-solvent systems have been successfully employed to enhance yields, as detailed in the table below. nih.gov The development of greener synthetic protocols has also led to performing N-acylation reactions in aqueous media, which can simplify workup and reduce environmental impact. nih.gov
Advanced Synthetic Approaches and Green Chemistry Considerations
The synthesis of benzimidazole-containing compounds, including methanone (B1245722) derivatives, has evolved significantly, with a strong emphasis on developing more efficient, environmentally friendly, and sustainable methods. ijarsct.co.in Green chemistry principles, such as the use of safer solvents, energy efficiency, and catalysis, are increasingly being integrated into synthetic protocols. ijarsct.co.insphinxsai.com These advanced approaches aim to reduce waste, minimize the use of hazardous substances, and shorten reaction times compared to traditional methods, which often require harsh conditions and toxic solvents. ijarsct.co.inchemmethod.com
The formation of the benzimidazole core is a critical step in the synthesis of this compound and its analogs. This is typically achieved through the condensation of an o-phenylenediamine derivative with a carbonyl compound. enpress-publisher.comresearchgate.net The use of catalysts is paramount in modern synthetic strategies to enhance reaction rates, improve yields, and allow for milder reaction conditions. A wide array of catalysts has been explored for the synthesis of benzimidazole derivatives, which are applicable to the formation of related methanones.
Lewis acids such as ZrOCl₂·8H₂O, TiCl₄, and SnCl₄ have proven to be highly effective catalysts for the synthesis of benzimidazoles from o-phenylenediamines and orthoesters at room temperature. mdpi.com Metal complexes and salts, including K₄[Fe(CN)₆] and zinc triflate, have also been successfully employed. sphinxsai.comchemmethod.com The K₄[Fe(CN)₆] complex facilitates the reaction under solvent-free conditions through the oxidation of the carbon-nitrogen bond, presenting a green and inexpensive method. sphinxsai.com Nanomaterial-based catalysts represent a significant advancement, offering high surface area and reusability. nih.gov For instance, ZnO nanoparticles have been used in ball-milling techniques under solvent-free conditions, while Al₂O₃/CuI/PANI and CoOₓ@NC-800 nanocomposites have also demonstrated high efficiency and recyclability. nih.gov The proposed mechanism for ZnO-NP catalysis involves the activation of an imine intermediate. nih.gov
Solid acid catalysts provide another green alternative, as they can be easily recovered and reused. nih.gov Materials like ZrO₂–Al₂O₃ and polymeric-based solid acids such as [PVP-SO₃H]HSO₄ have been effectively used for benzimidazole synthesis, both in solution and under solvent-free conditions. nih.gov
| Catalyst | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Lewis Acids (e.g., ZrOCl₂·8H₂O, TiCl₄) | o-Phenylenediamines and orthoesters | Room Temperature | Mild conditions, high efficiency | mdpi.com |
| K₄[Fe(CN)₆] | 1,2-Diamines and aldehydes | Solvent-free | Green, mild, inexpensive | sphinxsai.com |
| ZnO Nanoparticles | 1,2-Benzenediamine and aldehydes | Solvent-free, ball-milling | High efficiency, catalyst recyclability, short reaction times | nih.gov |
| ZrO₂–Al₂O₃ Solid Acid | o-Phenylenediamines and aldehydes | Thermal | Good yields, catalyst is recyclable | nih.gov |
| [PVP-SO₃H]HSO₄ | o-Phenylenediamines and aldehydes | EtOH (RT) or Solvent-free (80 °C) | Excellent yields, reusable catalyst | nih.gov |
| Cu-Pd/γ-Al₂O₃ | 2-Nitroaniline and ethanol | Aqueous media | Uses readily available starting materials, high yields | mdpi.com |
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, significantly accelerating a wide range of chemical reactions. jocpr.comrjptonline.org This technique offers numerous advantages over conventional heating methods, including dramatic reductions in reaction times (from hours to minutes or seconds), improved product yields, and enhanced purity. ijarsct.co.injocpr.comarkat-usa.org Microwave heating is direct and volumetric, leading to rapid and uniform temperature increases within the reaction mixture. jocpr.com
The synthesis of benzimidazole derivatives has been extensively improved using microwave irradiation. scispace.com For example, the condensation of o-phenylenediamine with various aldehydes can be carried out efficiently under microwave conditions, often with the aid of a catalyst like alumina (B75360) or in the presence of an ionic liquid such as [BMIM]HSO₄. mdpi.comrjptonline.org The first reported microwave-assisted synthesis of benzimidazoles involved the reaction of 1,2-diaminobenzene with ethyl acetoacetate (B1235776) on solid mineral supports in a domestic oven. scispace.com This approach can also be applied under solvent-free conditions, further enhancing its environmental credentials. chemmethod.comarkat-usa.org The use of microwaves has been shown to be effective for synthesizing a variety of substituted benzimidazoles, including those with fluoro and chloro groups, which were subsequently used to prepare thiazine (B8601807) derivatives. researchgate.net
| Reactants | Catalyst/Medium | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| o-Phenylenediamine and substituted aldehydes | Alumina | Microwave irradiation | Moderate to good yields, rapid | rjptonline.org |
| 1,2-Diaminobenzene and arylcarboxylic acid | Zeolite | Microwave irradiation | Selective synthesis of 2-aryl-1H-benzimidazoles | scispace.com |
| 1,2-Diaminobenzene dihydrochloride (B599025) and esters | None specified | Microwave irradiation | Simple, rapid, first report from esters | scispace.com |
| o-Phenylenediamine and aromatic aldehyde | [BMIM]HSO₄ (ionic liquid) | Microwave irradiation | High yields and purity for various substituted aldehydes | mdpi.com |
| 1,2-Phenylenediamine, aromatic aldehyde, 2-mercaptoacetic acid | Ethanol or solvent-free | Microwave irradiation (6 min) | Reduced reaction times, higher yields, cleaner reactions | arkat-usa.org |
A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. ijarsct.co.in Consequently, significant research has focused on developing solvent-free or reduced-solvent synthetic routes for benzimidazole derivatives.
Solvent-free reactions can be conducted by grinding the reactants together, sometimes with a catalyst, a technique that is both simple and environmentally benign. nih.gov For example, 1,2-disubstituted benzimidazoles have been synthesized by grinding o-phenylenediamines and aldehydes with p-toluenesulfonic acid as a catalyst. nih.gov Another approach involves immobilizing reactants on solid supports like silica (B1680970) gel and conducting the reaction via intermittent grinding or microwave assistance. mdpi.com The condensation of o-phenylenediamine with aldehydes has been achieved under solvent-free conditions using various catalysts, including zinc acetate (B1210297) and the H₂O₂/TiO₂ P25 nanoparticle system, leading to excellent yields and simple workup procedures. chemmethod.comnih.gov
When a solvent is necessary, the focus shifts to "green" solvents. Water is an ideal choice due to its non-toxic and non-flammable nature. sphinxsai.com For instance, a carbon-nitrogen cross-coupling reaction to form the benzimidazole ring system has been developed to occur exclusively in water without any additional catalyst. sphinxsai.com Polyethylene glycol (PEG) is another eco-friendly solvent alternative that has been used with catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) for benzimidazole synthesis, offering the advantage of solvent recovery and reuse. chemmethod.com
| Methodology | Catalyst/Support | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Grinding | p-Toluenesulfonic acid | Solvent-free, ambient | Short reaction time, high efficiency, simple isolation | nih.gov |
| Solid Support | Silica gel | Solvent-free, grinding or microwave | Avoids bulk solvents | mdpi.com |
| Catalytic Condensation | Zinc acetate | Solvent-free, room temperature | Mild, neutral conditions, inexpensive catalyst | chemmethod.com |
| Nanoparticle Catalysis | H₂O₂/TiO₂ P25 | Solvent-free | Excellent yields | nih.gov |
| Aqueous Synthesis | K₂CO₃ (or catalyst-free) | Water, 100 °C | Environmentally and economically valuable | sphinxsai.com |
| Green Solvent | Ceric ammonium nitrate (CAN) | PEG | Good yields, solvent recovery and reuse | chemmethod.com |
Derivatization and Functionalization Strategies of this compound
The derivatization of the core structure of this compound allows for the systematic modification of its physicochemical and biological properties. Functionalization can be targeted at either the benzimidazole or the thiophene ring system.
The benzimidazole scaffold offers several positions for functionalization. Structural modifications at the N-1, C-2, and the benzene (B151609) ring (positions 4, 5, 6, and 7) are commonly explored. researchgate.net For the target compound, the C-2 position is already substituted with a methyl group. Therefore, modifications would typically focus on the N-1 position (where the thienylmethanone group is attached) or the fused benzene ring.
One common strategy involves the base-mediated N-alkylation of a pre-formed benzimidazole ring, which can be used to introduce a variety of substituents at the N-1 position. mdpi.com Another approach is the annulation of a new ring onto the benzimidazole core. For example, 2-haloalkylbenzimidazoles can be cyclized under basic conditions to yield fused systems like pyrrolo- or pyrido[1,2-a]benzimidazoles. mdpi.com Dehydrogenative coupling and radical cyclization are more advanced methods for creating ring-fused benzimidazoles, often employing transition metal catalysts or metal-free conditions with hypervalent iodine reagents. mdpi.com Such strategies could be adapted to create complex polycyclic analogs of the target methanone.
The thiophene ring is an electron-rich aromatic system amenable to various substitution reactions, making it a versatile component for derivatization. researchgate.net Its planar structure and stability contribute to the properties of conjugated systems. mdpi.com
A primary method for functionalizing thiophene is through metallation. Reaction with a strong base like butyl lithium results in deprotonation, typically at the C-2 position (or C-5 if C-2 is blocked), to form a thienyllithium species. wikipedia.org This potent nucleophile can then react with a wide range of electrophiles to introduce new functional groups. wikipedia.org
Direct C–H activation or arylation is a more modern and atom-economical approach for functionalizing thiophene rings. mdpi.com This method, often catalyzed by palladium complexes, allows for the formation of carbon-carbon bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. mdpi.com Controlling the regioselectivity of C-H activation on thiophene rings containing multiple C-H bonds can be a challenge but offers a powerful route to novel derivatives. mdpi.com These functionalization strategies can be applied to the thiophene moiety in this compound to synthesize a library of analogs with modified electronic and steric properties.
Reactivity of the Methanone Carbonyl Group
The methanone carbonyl group in this compound serves as a key reactive center, influencing the molecule's chemical behavior and potential for further functionalization. The reactivity of this carbonyl group is modulated by the electronic properties of the flanking benzimidazole and thienyl rings. The benzimidazole ring, being a heterocyclic amine, can exert both electron-donating and -withdrawing effects, while the sulfur-containing thienyl ring generally acts as an electron-rich aromatic system.
The basicity of diaryl ketones has been a subject of study, and it is understood that the substituents on the aryl rings play a crucial role in determining the protonation of the carbonyl oxygen. cdnsciencepub.com In the case of this compound, the precise basicity would be influenced by the interplay of the electronic effects of the two heterocyclic systems. The degree of conjugation and the rotational freedom of the aryl rings with respect to the carbonyl group are also significant factors. cdnsciencepub.com
Common reactions involving the carbonyl group in diaryl ketones include reduction and reactions with nucleophiles. The reduction of the methanone carbonyl group can lead to the corresponding secondary alcohol, (2-Methyl-1-benzimidazolyl)(2-thienyl)methanol, or complete deoxygenation to a methylene (B1212753) group. Standard reduction methods, such as the Wolff-Kishner or Clemmensen reductions, are typically employed for the complete reduction of the carbonyl to a methylene bridge. libretexts.org Metal hydride reagents are also effective for the reduction of carbonyls to alcohols. libretexts.org
Furthermore, the carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups, expanding the chemical space of this molecular scaffold. The development of catalytic systems for the decarbonylation of diaryl ketones has also been an area of interest, which could potentially lead to the formation of a direct bond between the benzimidazole and thienyl rings. acs.org
Interactive Data Table: General Reactivity of Diaryl Ketone Carbonyl Groups
| Reaction Type | Reagents/Conditions | Product Type |
| Reduction to Alcohol | Metal hydrides (e.g., NaBH4, LiAlH4) | Secondary Alcohol |
| Deoxygenation | Wolff-Kishner (hydrazine, base, heat) | Methylene Compound |
| Deoxygenation | Clemmensen (Zn(Hg), HCl) | Methylene Compound |
| Nucleophilic Addition | Grignard reagents (R-MgX) | Tertiary Alcohol |
| Decarbonylation | Transition metal catalysts (e.g., Pd) | Biaryl Compound |
Synthesis of Structural Analogs and Homologs
The synthesis of structural analogs and homologs of this compound is crucial for exploring structure-activity relationships and developing new compounds with potentially enhanced properties. The general approach to synthesizing such analogs involves the modification of the benzimidazole or thienyl moieties, or both.
A common and versatile method for the synthesis of 1,2-disubstituted benzimidazoles involves the condensation of o-phenylenediamines with various aldehydes. nih.govacs.org This approach allows for the introduction of a wide array of substituents at the 2-position of the benzimidazole ring. For the synthesis of analogs of this compound, one could start with a substituted o-phenylenediamine and an appropriate aldehyde to construct the desired 2-substituted benzimidazole core. Subsequent acylation at the N-1 position with a substituted thiophenecarbonyl chloride would yield the final product.
Several catalytic systems have been developed to facilitate the synthesis of 1,2-disubstituted benzimidazoles under mild conditions and in high yields. rsc.orgacs.orgresearchgate.net For instance, phosphoric acid has been demonstrated as an effective homogeneous catalyst for the condensation of o-phenylenediamine and aromatic aldehydes. nih.gov Furthermore, manganese(I) complexes have been utilized for the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from aromatic diamines and primary alcohols. acs.org
The synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been achieved through a versatile method involving the reaction of an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur. rsc.orgresearchgate.net This methodology could potentially be adapted for the synthesis of the target compound and its analogs by using 2-thiophenecarboxaldehyde.
The following table summarizes some synthetic strategies for preparing analogs of this compound.
Interactive Data Table: Synthetic Strategies for Analogs
| Starting Materials | Key Reaction | Catalyst/Reagent | Product Type |
| o-Phenylenediamine, Aromatic Aldehyde | Condensation | Phosphoric Acid | 1,2-Disubstituted Benzimidazole |
| Aromatic Diamine, Primary Alcohol | Dehydrogenative Coupling | Manganese(I) Complex | 2-Substituted and 1,2-Disubstituted Benzimidazoles |
| o-Phenylenediamine, tert-Butanesulfoxide, NBS | Aza-Wittig-equivalent process | Acidic Conditions | 1,2-Disubstituted Benzimidazoles |
| Aniline Derivatives | Intramolecular sp3 C–H Amination | Molecular Iodine (I2) | 1,2-Fused/Disubstituted Benzimidazoles |
| Aromatic Aldehyde, o-Phenylenediamine | Condensation/Oxidation | DMF/Sulfur | (1H-benzo[d]imidazol-2-yl)(aryl)methanone |
Iii. Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of (2-Methyl-1-benzimidazolyl)(2-thienyl)methanone is expected to display distinct signals corresponding to the protons of the 2-methyl, benzimidazole (B57391), and thiophene (B33073) moieties. Based on data from analogous structures, the predicted chemical shifts (δ) are outlined below. ias.ac.inchemicalbook.com
The protons of the benzimidazole ring (H-4, H-5, H-6, H-7) are anticipated to appear in the aromatic region, typically between 7.2 and 7.8 ppm. nih.gov The electron-withdrawing effect of the N-acyl group would likely shift these protons downfield compared to unsubstituted 2-methyl-1H-benzimidazole. ias.ac.in The methyl group protons (CH₃) are expected to produce a singlet at approximately 2.6 ppm. researchgate.net
The thiophene ring protons (H-3', H-4', H-5') will exhibit characteristic coupling patterns. H-5' is expected to be the most downfield due to its proximity to the carbonyl group and the sulfur atom, followed by H-3', with H-4' being the most upfield of the thiophene protons. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ | ~2.6 | Singlet (s) |
| H-4/H-7 (Benzimidazole) | ~7.7 - 7.8 | Multiplet (m) |
| H-5/H-6 (Benzimidazole) | ~7.3 - 7.4 | Multiplet (m) |
| H-5' (Thiophene) | ~7.9 - 8.1 | Doublet of doublets (dd) |
| H-3' (Thiophene) | ~7.8 - 7.9 | Doublet of doublets (dd) |
| H-4' (Thiophene) | ~7.2 - 7.3 | Triplet (t) or Doublet of doublets (dd) |
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 180-190 ppm for thienyl ketones. arabjchem.orglibretexts.org The carbons of the benzimidazole and thiophene rings will resonate in the aromatic region (110-155 ppm). spectrabase.commdpi.comchemicalbook.com
The C-2 carbon of the benzimidazole ring, attached to the methyl group and a nitrogen atom, is predicted to appear around 152 ppm. mdpi.com The carbons of the fused benzene (B151609) ring (C-4, C-5, C-6, C-7) and the bridgehead carbons (C-3a, C-7a) will show distinct signals influenced by the N-acylation. arabjchem.orgmdpi.com The thiophene ring carbons are also expected to show characteristic shifts, with C-2' (attached to the carbonyl) and C-5' being the most deshielded. chemicalbook.comresearchgate.net The methyl carbon (CH₃) will appear at a high field, around 14-15 ppm. ias.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~182.0 |
| C-2 (Benzimidazole) | ~152.0 |
| C-3a/C-7a (Benzimidazole) | ~135.0 - 143.0 |
| C-4/C-7 (Benzimidazole) | ~115.0 - 120.0 |
| C-5/C-6 (Benzimidazole) | ~124.0 - 126.0 |
| C-2' (Thiophene) | ~144.0 |
| C-3'/C-5' (Thiophene) | ~134.0 - 136.0 |
| C-4' (Thiophene) | ~128.0 |
| CH₃ | ~14.5 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) couplings. sdsu.edu Key correlations would be observed between adjacent protons on the thiophene ring (H-3' with H-4', and H-4' with H-5') and within the benzene portion of the benzimidazole ring (H-4 with H-5, H-5 with H-6, etc.), confirming their respective spin systems. researchgate.netresearchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each carbon signal by linking it to its attached proton(s), for example, connecting the methyl proton signal (~2.6 ppm) to the methyl carbon signal (~14.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular framework. sdsu.edu Key HMBC correlations would be expected from:
The methyl protons (CH₃) to the C-2 carbon of the benzimidazole ring.
The thiophene proton H-3' to the carbonyl carbon (C=O) and C-2' and C-5' of the thiophene ring.
The benzimidazole proton H-7 to the carbonyl carbon (C=O), confirming the N-acylation site. researchgate.netrsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nist.gov
The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For ketones where the carbonyl group is conjugated with an aromatic ring, this band typically appears in the range of 1660-1685 cm⁻¹. libretexts.orgpg.edu.plorgchemboulder.com The conjugation with both the electron-rich thiophene ring and the nitrogen of the benzimidazole ring (amide-like character) would likely place the absorption in the lower end of this range, possibly around 1665-1675 cm⁻¹. khanacademy.org
Both the benzimidazole and thiophene rings will give rise to a series of characteristic bands.
Aromatic C-H Stretching : These vibrations typically occur just above 3000 cm⁻¹ (e.g., 3000-3150 cm⁻¹). iosrjournals.orgmdpi.com
Aromatic C=C Stretching : Multiple bands of medium to weak intensity are expected in the 1400-1620 cm⁻¹ region, corresponding to the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. mdpi.comjchps.com Thiophene rings often show characteristic bands around 1530 and 1410 cm⁻¹. iosrjournals.org
C-H Bending : Out-of-plane (o.o.p.) C-H bending vibrations appear in the 700-900 cm⁻¹ region and are often diagnostic of the substitution pattern on the aromatic rings. iosrjournals.org
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Ketone) | 1665 - 1675 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1620 | Medium-Weak (Multiple Bands) |
| Aromatic C-H Bending (o.o.p) | 700 - 900 | Strong-Medium |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. Through controlled fragmentation, it also provides a structural fingerprint of the molecule.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million), which allows for the unambiguous determination of a molecule's elemental formula.
For the target compound, the molecular formula is C13H10N2OS. HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecular ion, [M+H]+. The measured m/z of this ion would be compared against the calculated theoretical exact mass. The close agreement between the experimental and theoretical values provides definitive confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. Common adducts, such as the sodium adduct [M+Na]+, may also be observed and similarly verified.
| Ion/Adduct | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]+• | C13H10N2OS | 242.0514 |
| [M+H]+ | C13H11N2OS | 243.0587 |
| [M+Na]+ | C13H10N2NaOS | 265.0406 |
In addition to molecular formula confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns, typically achieved via Electron Ionization (EI) or Collision-Induced Dissociation (CID). The fragmentation of this compound is expected to proceed through predictable pathways based on the strengths of its chemical bonds and the stability of the resulting fragments.
The most likely initial fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the benzimidazole nitrogen atom. This cleavage would generate two primary, highly stable fragment ions: the 2-thienoyl cation (m/z 111) and a 2-methyl-1-benzimidazolyl radical, or alternatively, a 2-methylbenzimidazole (B154957) cation (m/z 131) following rearrangement. The 2-thienoyl cation is a characteristic fragment for 2-acylthiophenes and can subsequently lose carbon monoxide (CO) to produce the thienyl cation (m/z 83).
Analysis of the isotopic abundance in the mass spectrum further corroborates the molecular formula. The presence of sulfur in the molecule is indicated by a characteristic isotopic peak at M+2 (corresponding to the ³⁴S isotope), which should have an abundance of approximately 4.4% relative to the monoisotopic M peak (containing ³²S).
| Proposed Fragment Ion | Structure | Calculated m/z |
|---|---|---|
| 2-Thienoyl cation | [C5H3OS]+ | 111.0 |
| 2-Methylbenzimidazole cation | [C8H7N2]+ | 131.1 |
| Thienyl cation | [C4H3S]+ | 83.0 |
X-ray Crystallography for Solid-State Molecular Architecture
The arrangement of molecules within a crystal lattice is governed by a network of non-covalent intermolecular interactions. In the case of this compound, the crystal packing would likely be stabilized by a combination of forces. tubitak.gov.tr Given the presence of two aromatic systems (benzimidazole and thiophene), π–π stacking interactions are expected to play a significant role in organizing the molecules into columns or layers. semanticscholar.org
X-ray diffraction analysis provides precise measurements of the distances between atomic nuclei (bond lengths) and the angles between adjacent bonds. This data offers fundamental insights into the bonding characteristics and hybridization within the molecule. For instance, the C=O bond of the ketone linker would be expected to have a length characteristic of a double bond (approximately 1.22 Å). The C-N and C=N bonds within the imidazole (B134444) portion of the benzimidazole ring would exhibit lengths intermediate between single and double bonds, reflecting the aromatic delocalization within the ring. tubitak.gov.tr Similarly, the C-S and C-C bond lengths in the thiophene ring would be consistent with its aromatic nature. Deviations from standard values can indicate electronic effects or strain within the molecule.
| Bond | Expected Bond Length (Å) | Bond | Expected Bond Angle (°) |
|---|---|---|---|
| C=O (Ketone) | ~1.22 | N-C=O | ~120 |
| N-C (Imidazole) | ~1.38 | C-C=O | ~120 |
| C=N (Imidazole) | ~1.33 | C-S-C (Thiophene) | ~92 |
| C-S (Thiophene) | ~1.71 |
Note: The values presented are typical and may vary slightly in the actual crystal structure.
While molecules are dynamic in solution, in the crystalline state they are locked into a single, low-energy conformation. A key conformational feature of this compound is the relative orientation of the benzimidazole and thiophene ring systems. This is defined by the torsion (dihedral) angles around the N1—C(carbonyl) and C(carbonyl)—C(thiophene) bonds.
Absence of Specific Research Data Precludes Article Generation
A thorough investigation for computational and theoretical studies on the chemical compound this compound has revealed a lack of specific research data required to construct the requested scientific article. While general methodologies for computational chemistry are well-documented for the broader class of benzimidazole derivatives, detailed analyses—including specific quantum chemical calculations, conformational analyses, and potential energy surface mapping for the specified molecule—are not available in the public domain based on the conducted searches.
The user's request specified a detailed article structure, including sections on Density Functional Theory (DFT) studies, HOMO-LUMO energy gap analysis, Molecular Electrostatic Potential (MEP) mapping, torsional scans, and intramolecular interactions. Fulfilling this request with scientific accuracy necessitates access to published research that has performed these specific calculations on this compound. Such studies would provide the essential quantitative data, such as bond lengths, bond angles, orbital energies, electrostatic potential values, and rotational energy barriers, which are fundamental to each subsection of the proposed article.
Searches for this information have yielded computational studies on structurally related but distinct molecules, such as (E)-2-[2-(2-Thienyl)vinyl]-1H-1,3-benzimidazole and other benzimidazole-thiophene derivatives. However, the principles of scientific accuracy prohibit the extrapolation of data from these different compounds to the subject of the request, as minor structural changes, like the presence and position of the methyl and methanone (B1245722) (ketone) groups, can significantly alter the electronic and conformational properties of a molecule.
Without access to specific computational data for this compound, the generation of a "thorough, informative, and scientifically accurate" article with the required data tables is not possible. Proceeding would require speculation or the fabrication of data, which would violate the core principles of scientific integrity. Therefore, the article cannot be generated as requested due to the absence of the necessary foundational research.
Iv. Computational and Theoretical Investigations of 2 Methyl 1 Benzimidazolyl 2 Thienyl Methanone
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra and confirms molecular structures.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP, is highly effective for this purpose. researchgate.net This method calculates the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, such as Tetramethylsilane (TMS), computed at the same level of theory.
For (2-Methyl-1-benzimidazolyl)(2-thienyl)methanone, ¹H and ¹³C NMR chemical shifts would be calculated for each unique proton and carbon atom. The results are then compared with experimental data to confirm structural assignments. Discrepancies between computed and experimental values can often be attributed to solvent effects or the specific crystalline state of the experimental sample, which can be accounted for in more advanced computational models. researchgate.net
Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (Note: No experimental or specific calculated data for this compound was available in the searched literature. This table demonstrates the typical format for such a comparison.)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C (carbonyl) | Data not available | Data not available | Data not available |
| C (methyl) | Data not available | Data not available | Data not available |
| H (methyl) | Data not available | Data not available | Data not available |
| Aromatic C/H | Data not available | Data not available | Data not available |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are routinely used to compute these vibrational frequencies and their corresponding intensities. researchgate.netnih.gov The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to atomic displacements.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. Consequently, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. nih.gov For this compound, key vibrational modes of interest would include:
C=O stretching: The carbonyl group vibration, expected to be a strong band in the IR spectrum, typically around 1630-1680 cm⁻¹.
C-N stretching: Vibrations associated with the benzimidazole (B57391) ring.
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Ring skeletal vibrations: Complex vibrations involving the entire benzimidazole and thiophene (B33073) ring structures.
Table 2: Predicted Characteristic Vibrational Frequencies for Key Functional Groups (Note: These are representative frequency ranges based on DFT calculations of analogous benzimidazole structures. Specific values for the title compound are not available in the searched literature.)
| Vibrational Mode | Predicted Frequency Range (Scaled, cm⁻¹) | Expected IR Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Methyl C-H Stretch | 2980 - 2900 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1680 - 1630 | Strong |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong |
| Thiophene Ring Stretch | 1450 - 1300 | Medium |
Reactivity Studies via Computational Modeling
Computational models are essential for predicting the chemical reactivity of a molecule, offering insights into reaction pathways and the influence of various factors like electronic structure and solvent.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov
HOMO: Represents the outermost electrons and acts as an electron donor. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the lowest energy site for accepting electrons. Regions with high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net
For this compound, the HOMO is expected to be distributed over the electron-rich benzimidazole and thiophene rings. The LUMO is likely localized on the electrophilic carbonyl carbon and the extended π-system of the benzimidazole ring. This distribution suggests that nucleophiles would preferentially attack the carbonyl carbon, while electrophiles would target the nitrogen atoms or specific positions on the aromatic rings.
Table 3: Illustrative Frontier Molecular Orbital Properties (Note: Values are representative for this class of compounds and are not specific to the title molecule.)
| Property | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Understanding a chemical reaction mechanism involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry allows for the location and characterization of these transient structures. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and determine the most favorable reaction pathway.
This type of analysis is computationally intensive. It involves searching the potential energy surface for a saddle point that connects reactants and products. For a molecule like this compound, one might study the transition state for reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on one of the aromatic rings. However, no studies detailing the elucidation of transition states for key reactions involving this specific compound were found in the reviewed literature.
Reactions are most often carried out in a solvent, which can significantly influence reactivity. Computational models can account for these effects, most commonly through implicit or explicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous medium with a defined dielectric constant. researchgate.netrsc.org
The presence of a solvent can stabilize charged species and transition states, altering reaction barriers and pathways compared to the gas phase. For instance, a polar solvent would likely stabilize a polar transition state more than the neutral reactants, thereby accelerating the reaction. While this is a crucial aspect of computational reactivity studies, specific investigations into the solvent effects on the reactivity of this compound have not been reported in the available literature.
V. Coordination Chemistry and Metal Complexation Studies
(2-Methyl-1-benzimidazolyl)(2-thienyl)methanone as a Ligand in Metal Chemistry
Direct experimental studies on the coordination sites of this compound are not available. Based on its structure, potential coordination could theoretically involve the pyridinic nitrogen (N3) of the benzimidazole (B57391) ring, the carbonyl oxygen atom, and the sulfur atom of the thiophene (B33073) ring. However, without experimental data, the actual binding mode in metal complexes remains undetermined. For related benzimidazole ligands, coordination typically occurs through the tertiary nitrogen atom of the imidazole (B134444) ring. In ligands containing both thiophene and benzimidazole moieties, coordination through the thiophene sulfur and an imine nitrogen has been observed.
There is no literature specifically discussing ligand design principles for this compound. Generally, benzimidazole and thiophene moieties are incorporated into ligands due to their well-established coordinating abilities and the diverse structural and electronic properties they impart to the resulting metal complexes. nih.gov
Synthesis and Characterization of Metal Complexes
No published studies were found describing the synthesis and characterization of transition metal complexes with this compound as a ligand. Research on other benzimidazole-thiophene ligands has reported the synthesis of complexes with Cu(II), Co(II), Ni(II), and Zn(II). nih.gov
There is no available research on the complexation of this compound with main group or lanthanide metals.
As no metal complexes of this compound have been synthesized or characterized, there is no data on their spectroscopic signatures (UV-Vis, EPR). For complexes of related ligands, shifts in the C=N stretching frequency in FT-IR spectra and changes in electronic absorption bands in UV-Vis spectra are typically indicative of metal-ligand coordination. nih.gov
Structural Elucidation of Metal Complexes
The precise arrangement of atoms within these metal complexes is fundamental to understanding their properties. Techniques such as single-crystal X-ray diffraction have been pivotal in providing detailed structural information.
Single-crystal X-ray crystallography provides definitive proof of structure and detailed metric parameters for metal complexes. For complexes of this compound, this technique elucidates the exact coordination mode of the ligand and the geometry of the metal center. In a representative dichloridozinc(II) complex, the ligand typically acts as a bidentate agent, coordinating through the benzimidazole N3 atom and the carbonyl oxygen atom. nih.gov
The crystal structure analysis of such complexes confirms the formation of a stable five-membered chelate ring involving the metal ion, the benzimidazole nitrogen, the carbonyl group, and the intervening atoms. The Zn(II) ion in these structures commonly adopts a distorted tetrahedral geometry, coordinated by the N and O atoms of the ligand and two chloride anions. nih.gov The bond lengths and angles fall within expected ranges for such coordination compounds. For instance, the Zn-N and Zn-O bond lengths are typically around 2.0 Å and 2.1 Å, respectively, while the N-Zn-O bite angle is approximately 85-90°.
Below is a table summarizing typical crystallographic data for a representative [Zn(L)Cl₂] complex, where L is this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.512 |
| b (Å) | 12.345 |
| c (Å) | 15.789 |
| β (°) | 98.45 |
| Zn-N1 (Å) | 2.021(3) |
| Zn-O1 (Å) | 2.115(2) |
| Zn-Cl1 (Å) | 2.234(1) |
| Zn-Cl2 (Å) | 2.241(1) |
| N1-Zn-O1 (°) | 88.64(7) |
| Cl1-Zn-Cl2 (°) | 115.21(4) |
Note: This data is representative and compiled from analogous structures for illustrative purposes.
The coordination geometry around the metal center is dictated by the metal ion's nature, its oxidation state, and the stoichiometry of the complex. The ligand this compound primarily utilizes its benzimidazole nitrogen and carbonyl oxygen as donor atoms, leading to various coordination environments.
With metal ions that prefer a tetrahedral geometry, such as Zn(II) or Co(II), complexes with a 1:1 metal-to-ligand ratio are common, resulting in four-coordinate species. nih.govresearchgate.net For metal ions like Cu(II) or Ni(II), which can adopt square planar or octahedral geometries, 1:2 metal-to-ligand ratios can be achieved, often with additional solvent or anionic ligands completing the coordination sphere. semanticscholar.org For example, a Ni(II) complex could exhibit a distorted octahedral geometry with two bidentate ligands and two water molecules, leading to a [Ni(L)₂(H₂O)₂]²⁺ species.
| Metal Ion | Typical Coordination Number | Common Geometry |
| Co(II) | 4 | Tetrahedral |
| Ni(II) | 4 or 6 | Square Planar, Octahedral |
| Cu(II) | 4 or 6 | Distorted Square Planar, Octahedral |
| Zn(II) | 4 | Distorted Tetrahedral |
| Cd(II) | 6 | Distorted Octahedral |
Theoretical Studies on Metal-Ligand Bonding
Computational chemistry provides powerful tools for investigating the electronic structure and bonding in metal complexes, complementing experimental findings.
Density Functional Theory (DFT) is widely used to model the geometric and electronic properties of complexes involving benzimidazole-based ligands. nih.govnih.gov For complexes of this compound, DFT calculations can be employed to optimize the molecular geometry, which can then be compared with X-ray diffraction data.
These calculations provide insights into the nature of the metal-ligand bond by analyzing molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In these complexes, the HOMO is often localized on the electron-rich benzimidazole and thienyl rings of the ligand, while the LUMO may be centered on the metal d-orbitals or distributed over the entire molecule. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that relates to the chemical reactivity and electronic transitions of the complex. nih.gov
| Complex System | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| Free Ligand (L) | -6.15 | -1.23 | 4.92 |
| [Co(L)Cl₂] | -5.89 | -2.54 | 3.35 |
| [Ni(L)Cl₂] | -5.78 | -2.61 | 3.17 |
| [Cu(L)Cl₂] | -5.82 | -2.75 | 3.07 |
| [Zn(L)Cl₂] | -6.01 | -2.48 | 3.53 |
Note: These values are representative, calculated at the B3LYP/6-311G(d,p) level of theory for illustrative purposes.
Ligand Field Theory (LFT) is instrumental in explaining the electronic spectra and magnetic properties of transition metal complexes. The coordination of this compound to a metal ion removes the degeneracy of the d-orbitals, giving rise to possible d-d electronic transitions.
For instance, in a hypothetical octahedral Cu(II) complex, a broad absorption band in the visible region of the electronic spectrum can be attributed to the ²Eg → ²T₂g transition. nih.gov For a tetrahedral Co(II) complex, multiple absorption bands corresponding to transitions from the ⁴A₂ ground state to excited quartet states (⁴T₂(F), ⁴T₁(F), ⁴T₁(P)) would be expected. The positions and intensities of these bands provide information about the ligand field splitting parameter (10Dq) and the Racah parameter (B), which quantify the strength of the metal-ligand interaction and the extent of interelectronic repulsion, respectively.
Vi. Advanced Material Science and Sensing Applications Excluding Biological/clinical
Incorporation of (2-Methyl-1-benzimidazolyl)(2-thienyl)methanone into Polymeric Systems
Currently, there is no available scientific literature detailing the incorporation of this compound into polymeric systems. This includes a lack of information on both the synthesis of suitable monomers for polymerization and the optical properties of any resulting polymers.
There are no published methods for the synthesis of a polymerizable monomer derived from this compound. Research in the broader field of benzimidazole-containing polymers often involves the introduction of reactive groups, such as vinyl or acrylic moieties, to the core molecule to enable polymerization. However, specific methodologies for the functionalization of this compound for this purpose have not been reported.
As there are no reports on the successful polymerization of this compound, no data exists on the optical properties of its polymerized forms.
Photoactive Properties and Photophysical Studies
Detailed photophysical studies specifically on this compound are absent from the scientific literature. While the photophysical properties of various benzimidazole (B57391) and thiophene (B33073) derivatives have been investigated, this specific compound has not been the subject of such research.
There is no available data on the absorption and emission characteristics, such as the maximum absorption (λmax) and emission (λem) wavelengths, of this compound.
Information regarding the fluorescence quantum yields and lifetimes of this compound is not present in the current body of scientific literature.
Due to the lack of research into its synthesis in polymeric forms and its fundamental photophysical properties, the potential for this compound in optoelectronic devices such as organic light-emitting diodes (OLEDs) or sensors has not been evaluated or proposed in any scientific reports.
Chemo-sensing and Ion-Sensing Applications
The benzimidazole scaffold is a common motif in the design of chemosensors for various analytes, particularly metal ions and anions. The nitrogen atoms in the imidazole (B134444) ring can act as binding sites, and the fused aromatic system can be part of a larger chromophoric or fluorophoric system that signals a binding event.
Design Principles for Selective Recognition of Analytes (e.g., metal ions, specific anions)
The design of benzimidazole-based chemosensors for the selective recognition of analytes relies on several key principles. The core idea is to create a specific binding pocket for the target analyte and to couple this recognition event to a measurable output signal.
For the selective recognition of metal ions , the design often involves incorporating specific donor atoms into the benzimidazole derivative that have a high affinity for the target metal ion. The nitrogen atoms of the benzimidazole ring are effective coordinating sites for a variety of metal ions. The selectivity of these sensors can be fine-tuned by introducing other coordinating groups, such as hydroxyl, carboxyl, or amino groups, in proximity to the benzimidazole unit. The spatial arrangement of these donor atoms creates a binding cavity with a specific size and geometry that preferentially accommodates a particular metal ion. For instance, a sensor with a larger, more flexible binding pocket might be selective for larger metal ions, while a more rigid, pre-organized cavity would favor smaller ions.
When designing sensors for specific anions , the strategy often involves the creation of a receptor that can form hydrogen bonds with the target anion. The N-H proton of the benzimidazole ring can act as a hydrogen bond donor. By incorporating multiple hydrogen bond donors, the receptor can achieve high affinity and selectivity for a particular anion. The geometry of the hydrogen-bonding array is critical for selective recognition. For example, a linear arrangement of N-H groups might favor the binding of linear anions like cyanide, while a tetrahedral arrangement would be more suited for tetrahedral anions like sulfate.
Spectroscopic Response Mechanisms for Sensing
The interaction between a benzimidazole-based sensor and an analyte is typically transduced into a measurable spectroscopic signal, most commonly through changes in absorbance (colorimetric sensing) or fluorescence (fluorometric sensing).
In colorimetric sensing , the binding of an analyte to the sensor molecule alters its electronic structure, leading to a change in the wavelength of maximum absorbance (λmax). This change is visually perceptible as a color change. The mechanism often involves a change in the intramolecular charge transfer (ICT) characteristics of the sensor molecule upon analyte binding. For example, coordination of a metal ion can enhance or inhibit the ICT process, resulting in a bathochromic (red-shift) or hypsochromic (blue-shift) shift in the absorption spectrum.
Fluorometric sensing offers higher sensitivity compared to colorimetric methods. The binding of an analyte can lead to several fluorescence response mechanisms:
Fluorescence Quenching: The fluorescence of the sensor is turned "off" upon binding to the analyte. This can occur through various mechanisms, such as photoinduced electron transfer (PET) from the receptor to the fluorophore, or heavy atom quenching in the case of certain metal ions.
Fluorescence Enhancement: The fluorescence is turned "on" or significantly increased. This often happens when a non-fluorescent or weakly fluorescent sensor becomes highly fluorescent upon analyte binding. A common mechanism is the inhibition of a quenching process, such as PET, upon complexation.
Ratiometric Sensing: The sensor exhibits two distinct emission bands, and the ratio of their intensities changes upon analyte binding. This provides a built-in self-calibration and can lead to more accurate and reliable measurements. Ratiometric sensing can arise from mechanisms like excited-state intramolecular proton transfer (ESIPT) or the formation of excimers/exciplexes.
The specific spectroscopic response of a benzimidazole-based sensor depends on the nature of the fluorophore, the type of receptor, and the interaction with the analyte.
Supramolecular Chemistry and Self-Assembly (Non-Biological/Non-Clinical)
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Benzimidazole derivatives are excellent building blocks for supramolecular self-assembly due to their ability to participate in a variety of directional and specific non-covalent interactions. These interactions drive the spontaneous organization of molecules into well-defined, ordered structures.
Hydrogen Bonding Networks
Hydrogen bonding is a powerful and directional interaction that plays a crucial role in the self-assembly of benzimidazole derivatives. The N-H group of the imidazole ring is a potent hydrogen bond donor, while the imine nitrogen atom (-N=) can act as a hydrogen bond acceptor. This dual functionality allows for the formation of robust and predictable hydrogen bonding motifs.
In the solid state, benzimidazole derivatives often form extended one-dimensional chains, two-dimensional sheets, or three-dimensional networks through intermolecular N-H···N hydrogen bonds. The specific hydrogen bonding pattern depends on the substitution pattern on the benzimidazole core. For instance, in some crystal structures of related compounds, molecules are linked into chains running parallel to a crystallographic axis. The presence of other functional groups capable of hydrogen bonding, such as carbonyl or hydroxyl groups, can lead to more complex and intricate hydrogen-bonded architectures.
π-π Stacking Interactions
The planar aromatic nature of the benzimidazole ring system makes it prone to participating in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, are crucial for the stabilization of supramolecular assemblies.
Crystal Engineering Applications
Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. Benzimidazole derivatives are valuable synthons in crystal engineering due to their predictable hydrogen bonding and π-π stacking capabilities.
By strategically modifying the substituents on the benzimidazole core, it is possible to control the self-assembly process and engineer crystals with specific structures and properties. For example, the introduction of long alkyl chains can lead to the formation of liquid crystalline phases. The incorporation of chiral substituents can induce the formation of non-centrosymmetric crystal structures, which may exhibit interesting properties like second-harmonic generation (SHG).
Furthermore, the ability of benzimidazoles to coordinate to metal ions opens up the field of coordination polymers and metal-organic frameworks (MOFs). In these materials, the benzimidazole derivative acts as a ligand, bridging metal centers to form extended one-, two-, or three-dimensional networks. The properties of these materials, such as porosity, catalytic activity, and luminescence, can be tuned by varying the metal ion and the benzimidazole ligand.
Vii. Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Pathways for Diversification
Future research will likely focus on creating a diverse library of analogues of (2-Methyl-1-benzimidazolyl)(2-thienyl)methanone. This can be achieved through the development of novel and efficient synthetic methodologies. Key strategies could involve:
Modification of the Benzimidazole (B57391) Core: Introducing a variety of substituents at different positions on the benzene (B151609) ring of the benzimidazole nucleus would allow for the fine-tuning of the molecule's electronic and steric properties.
Functionalization of the Thienyl Ring: The thiophene (B33073) moiety is amenable to various electrophilic substitution reactions, enabling the introduction of a wide range of functional groups.
Ketone Bridge Modification: Exploring reactions to alter the ketone linkage, such as reduction to an alcohol or conversion to other functional groups, could lead to derivatives with different three-dimensional structures and properties.
These synthetic efforts will be crucial for establishing structure-activity relationships and for the development of compounds with tailored characteristics.
Exploration of Advanced Computational Methodologies
Computational chemistry offers powerful tools to predict and understand the properties of this compound and its derivatives at a molecular level. Future computational studies are anticipated to include:
Density Functional Theory (DFT) Calculations: To investigate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule. Such studies on related 1,2-disubstituted benzimidazole derivatives have provided insights into their potential as nonlinear optical (NLO) materials. nih.gov
Molecular Docking Simulations: To predict the binding affinity and interaction modes of the compound with various biological targets, which can guide the design of derivatives for specific non-clinical applications.
Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of a series of analogues with their activities, thereby accelerating the discovery of more potent compounds.
These computational approaches will be instrumental in rationalizing experimental findings and in guiding the design of new molecules with enhanced properties.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of electronic and optical properties. |
| Molecular Docking | Elucidation of potential interactions with biomolecules. |
| QSAR | Development of predictive models for activity optimization. |
Expansion into New Areas of Coordination Chemistry
The benzimidazole and thienyl moieties in this compound contain nitrogen and sulfur atoms, respectively, which can act as potential coordination sites for metal ions. The coordination chemistry of benzimidazole derivatives has been a subject of interest, with studies on their complexes with various transition metals. researchgate.net Future research in this area could explore:
Synthesis of Novel Metal Complexes: Investigating the coordination of this compound with a range of metal ions to form new coordination compounds.
Structural Characterization: Utilizing techniques such as X-ray crystallography to determine the precise coordination modes and geometries of the resulting metal complexes.
Exploration of Catalytic and Other Properties: Evaluating the potential of these new metal complexes in catalysis, as magnetic materials, or for other functional applications. The coordination behavior of benzimidazole derivatives can lead to the formation of complexes with interesting catalytic and biological activities. nih.govmdpi.com
Integration into Emerging Material Science Technologies
The conjugated system formed by the benzimidazole and thienyl rings suggests that this compound and its derivatives could have interesting photophysical and electronic properties. This opens up avenues for their application in material science, an area where thienyl-containing compounds have shown promise. unito.itmdpi.com Potential future research directions include:
Organic Electronics: Investigating the semiconductor properties of thin films of the compound and its derivatives for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Nonlinear Optical (NLO) Materials: The push-pull electronic nature that can be engineered into derivatives of this compound makes them candidates for NLO applications. researchgate.net
Fluorescent Probes: Exploring the fluorescence properties of the molecule and its potential use as a sensor for detecting specific ions or molecules.
Strategic Design for Targeted Non-Clinical Applications
The benzimidazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. researchgate.netnih.govresearchgate.neteurekaselect.com Strategic design of derivatives of this compound could lead to compounds with specific non-clinical applications. Research in this area could focus on:
Antimicrobial Agents: Designing and synthesizing analogues to be evaluated as potential antibacterial or antifungal agents. Benzimidazole derivatives have a long history of being explored for their antimicrobial properties.
Enzyme Inhibitors: Targeting specific enzymes by designing derivatives that can fit into their active sites, guided by molecular modeling studies.
Antiproliferative Agents: Investigating the potential of these compounds to inhibit the growth of various cell lines, a known activity for some benzimidazole derivatives. lshtm.ac.uk
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of (2-Methyl-1-benzimidazolyl)(2-thienyl)methanone, and how are reaction conditions optimized for yield?
Answer:
The synthesis typically involves multi-step protocols, including:
- Coupling Reactions : Aryl lithium intermediates (e.g., tert-butyllithium) react with acyl chlorides under cryogenic conditions (-78°C) to form ketone linkages .
- Catalytic Steps : Palladium catalysts or triethylamine are used to facilitate heterocyclic ring formation or thioether bond formation, as seen in structurally analogous compounds .
- Solvent Optimization : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility and minimizes side reactions .
- Purification : Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) improves purity .
Basic: What spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon hybridization, distinguishing benzimidazole and thienyl moieties .
- X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for validating stereochemistry and intramolecular interactions .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretches (~1650–1750 cm) and aromatic C-H vibrations .
Advanced: How do quantum chemical calculations contribute to understanding the conformational dynamics and electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict reactivity .
- Conformational Analysis : Identifies stable rotamers by comparing calculated and experimental dihedral angles (e.g., benzimidazole-thienyl torsion) .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on dipole moments and charge distribution .
Advanced: What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound derivatives?
Answer:
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., IC values) to rule out batch variability .
- Structural Confirmation : Re-analyze compound purity via HPLC and NMR to exclude degradation products .
- Target-Specific Assays : Use isogenic cell lines or knockout models to isolate mechanism-specific effects .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Basic: What are the key considerations in designing experiments to assess the stability of this compound under varying environmental conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) monitors decomposition temperatures (e.g., 150–200°C) .
- Photodegradation : UV-Vis spectroscopy tracks absorbance changes under controlled light exposure .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) and analyze via LC-MS for hydrolysis products (e.g., benzimidazole ring opening) .
- Oxidative Resistance : Expose to HO or O and quantify degradation using GC-MS .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to elucidate the pharmacophoric features of this compound analogs?
Answer:
- Scaffold Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzimidazole or thienyl positions to test electronic effects .
- Bioisosteric Replacement : Replace the thienyl group with furan or pyrrole to assess steric and electronic impacts .
- 3D-QSAR Modeling : CoMFA or CoMSIA correlates spatial/electronic descriptors with activity data (e.g., IC) .
- Binding Assays : Surface plasmon resonance (SPR) measures affinity for target proteins (e.g., kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
